N'-benzyl-N-phenylcarbamimidothioic acid

Description

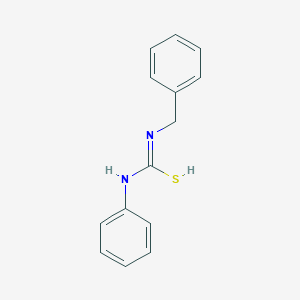

N'-Benzyl-N-phenylcarbamimidothioic acid is a carbamimidothioic acid derivative featuring a benzyl (C₆H₅CH₂) group and a phenyl (C₆H₅) group attached to the central thiourea-like core. This compound belongs to a broader class of thiocarbamate derivatives, which are characterized by their sulfur-containing functional groups and diverse biological and chemical applications.

Properties

IUPAC Name |

N'-benzyl-N-phenylcarbamimidothioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2S/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCBDDGSOXJEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzyl-N-phenylcarbamimidothioic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with phenyl isothiocyanate. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product in good to excellent yields. The reaction can be represented as follows:

C6H5NCS+C6H5CH2NH2→C6H5NHC(S)NHCH2C6H5

Industrial Production Methods

In industrial settings, the production of N’-benzyl-N-phenylcarbamimidothioic acid may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N-phenylcarbamimidothioic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N'-Benzyl-N-phenylcarbamimidothioic acid has been studied for its pharmacological properties, particularly in the treatment of inflammatory and autoimmune diseases. Its derivatives have shown promise in mitigating conditions such as rheumatoid arthritis (RA) and inflammatory bowel disease (IBD).

Case Study: Anti-Inflammatory Properties

A study demonstrated that compounds derived from similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. The research involved pretreating THP-1 cells with these compounds, which led to a significant reduction in inflammatory signaling pathways, including JNK and p38 MAPK activation .

| Compound | Effect | Mechanism |

|---|---|---|

| This compound | Anti-inflammatory | Inhibition of TNF-α and IL-1β production |

| Derivative A | Reduced severity of colitis | Decreased MPO activity in colonic mucosa |

Agricultural Applications

In agricultural science, this compound and its derivatives have been explored for their potential as herbicides or growth regulators. Their ability to modulate plant growth responses makes them suitable candidates for enhancing crop yields.

Case Study: Herbicidal Activity

Research has indicated that certain derivatives can inhibit specific plant growth hormones, leading to altered growth patterns in target weeds. This mechanism allows for selective weed control without adversely affecting crop plants.

| Derivative | Activity | Target Plant |

|---|---|---|

| Compound B | Herbicidal | Common ragweed |

| Compound C | Growth regulator | Soybean |

Materials Science Applications

This compound has also found applications in materials science, particularly in the synthesis of novel polymers and composites. Its thioamide functional group can facilitate the formation of cross-linked structures, enhancing material properties.

Case Study: Polymer Synthesis

A recent study focused on the incorporation of this compound into polymer matrices to improve thermal stability and mechanical strength. The resulting materials exhibited enhanced performance compared to traditional polymers.

| Material | Property Improved | Test Method |

|---|---|---|

| Polymer D | Thermal stability | TGA analysis |

| Composite E | Mechanical strength | Tensile testing |

Mechanism of Action

The mechanism of action of N’-benzyl-N-phenylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The thiourea moiety is particularly important for its binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Structural Analysis

- Core Structure: All compounds share a thiourea or carbamimidothioic acid backbone, but substituents vary significantly. The target compound lacks the electron-withdrawing groups (e.g., bromine, nitro) seen in ’s analog, which may influence reactivity and stability .

Physicochemical Properties

- Molecular Weight: The target compound (263.34 g/mol) is intermediate in size compared to ’s brominated analog (490.35 g/mol) and ’s lighter allyl-cyano derivative (231.32 g/mol).

- Polarity : The presence of nitro and bromine groups in ’s compound increases polarity, whereas the allyl group in ’s analog may enhance lipophilicity .

Q & A

(Basic) What are the recommended synthetic routes for N'-benzyl-N-phenylcarbamimidothioic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

Synthesis typically involves coupling benzylamine derivatives with phenylcarbamothioic acid precursors. Key steps include:

- Thiocarbamoylation : Reacting benzylamine with phenyl isothiocyanate under inert conditions (argon/nitrogen) to form intermediates.

- Acid Catalysis : Using HCl or TFA to protonate intermediates, enhancing electrophilicity for subsequent benzylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility, while controlled temperatures (0–25°C) reduce side reactions .

- Yield Enhancement : Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) achieves >85% purity .

(Basic) Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry :

- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns validate the carbamimidothioic moiety .

- FTIR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~3350 cm⁻¹ (N–H stretch) .

(Advanced) How do computational methods (e.g., DFT) elucidate the reaction mechanism of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Simulations :

- Transition State Analysis : Calculate activation energies for thiourea-mediated nucleophilic attacks (e.g., SN2 pathways). Basis sets like B3LYP/6-311++G(d,p) provide accurate geometries .

- Solvent Effects : Include PCM models to simulate polar environments, revealing solvent-dependent regioselectivity .

- Charge Distribution Mapping : NBO analysis identifies electron-deficient carbamimidothioic sulfur as the reactive site .

- Validation : Compare computed IR spectra with experimental data to confirm mechanistic intermediates .

(Advanced) What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Bioassay Standardization :

- Metabolic Stability Testing :

- Data Reconciliation : Apply multivariate analysis (PCA) to differentiate assay-specific variability from structural-activity trends .

(Advanced) How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Accelerated Stability Studies :

- Stabilization Protocols :

(Basic) What are the structural analogs of this compound with documented research applications?

Methodological Answer:

- Key Analogs :

- Analogs in Drug Discovery :

(Advanced) How can researchers design assays to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips; measure binding kinetics (ka/kd) in real-time .

- Fluorescence Polarization : Label the compound with FITC; compete with unlabeled ligands to calculate Kd values .

- Crystallography : Co-crystallize with target proteins (e.g., carbonic anhydrase) to resolve binding modes. Soak crystals in 20 mM compound solution for 24h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.